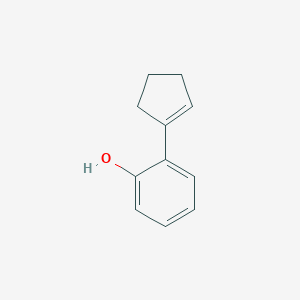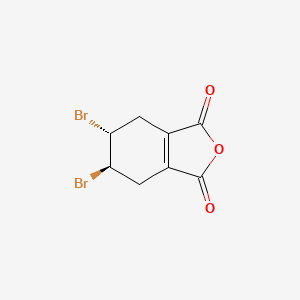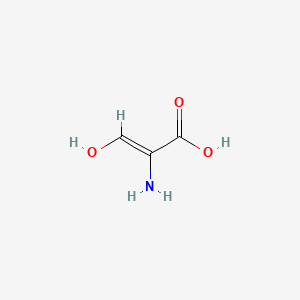
2-Anilino-3-(tert-butylsulfanyl)cycloprop-2-ene-1-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Anilino-3-(tert-butylsulfanyl)cycloprop-2-ene-1-thione is an organic compound characterized by a cyclopropene ring substituted with an anilino group and a tert-butylsulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anilino-3-(tert-butylsulfanyl)cycloprop-2-ene-1-thione can be achieved through a one-pot reaction involving the cyclopropenethione precursor. For instance, the reaction of 2-tert-butylsulfanyl-3-phenyl-cyclopropenethiones with lithium pyrrolidinide or phenyllithium at low temperatures (around -70°C), followed by methylation with methyl iodide, yields the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-Anilino-3-(tert-butylsulfanyl)cycloprop-2-ene-1-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using tert-butylhydroperoxide (TBHP) as an efficient oxidant.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: TBHP is commonly used as an oxidant.
Substitution: Reagents such as N-bromosuccinimide (NBS) can be used for free radical bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation reaction with TBHP can yield cyanoalkylation or cyanoalkenylation products .
Applications De Recherche Scientifique
2-Anilino-3-(tert-butylsulfanyl)cycloprop-2-ene-1-thione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Medicine: Research into its potential therapeutic effects and mechanisms of action.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Anilino-3-(tert-butylsulfanyl)cycloprop-2-ene-1-thione involves its interaction with molecular targets through nucleophilic substitution and radical reactions. The compound’s unique structure allows it to participate in various pathways, including free radical and nucleophilic substitution mechanisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
2-Anilino-3-(tert-butylsulfanyl)cycloprop-2-ene-1-thione is unique due to its combination of an anilino group and a tert-butylsulfanyl group on a cyclopropene ring
Propriétés
Numéro CAS |
65550-14-3 |
|---|---|
Formule moléculaire |
C13H15NS2 |
Poids moléculaire |
249.4 g/mol |
Nom IUPAC |
2-anilino-3-tert-butylsulfanylcycloprop-2-ene-1-thione |
InChI |
InChI=1S/C13H15NS2/c1-13(2,3)16-12-10(11(12)15)14-9-7-5-4-6-8-9/h4-8,14H,1-3H3 |
Clé InChI |
NQZPEVZKYISLJF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)SC1=C(C1=S)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4'-[Ethane-1,2-diylbis(oxy)]dibenzenesulfonamide](/img/structure/B14470552.png)


![9-azabicyclo[3.3.1]nonane;2,4,6-trinitrophenol](/img/structure/B14470579.png)










